3-(2-Methoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(2-Methoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with various substituents, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects . The compound may also interact with cellular signaling pathways, such as the NF-kB pathway, to exert its biological effects .
Comparison with Similar Compounds
3-(2-Methoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Triazolo[1,5-a]pyrimidines: These compounds have a similar core structure but differ in their substituents and biological activities.
Thiazolo[3,2-a]pyrimidines: These compounds also share a similar core structure and have been studied for their anti-inflammatory and anti-cancer properties.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C26H21N3O |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H21N3O/c1-18-25(21-15-9-10-16-24(21)30-2)26-27-22(19-11-5-3-6-12-19)17-23(29(26)28-18)20-13-7-4-8-14-20/h3-17H,1-2H3 |
InChI Key |
OVSLVOSBXLFPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3OC)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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